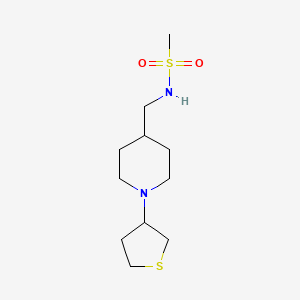

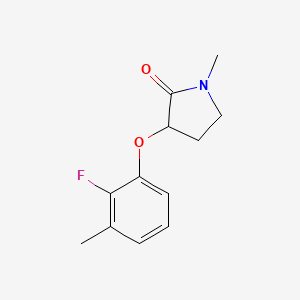

3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). This group is known for its presence in many biologically active compounds. The molecule also contains a fluoro-methylphenyl group attached to the pyrrolidinone via an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidin-2-one ring, an ether linkage, and a 2-fluoro-3-methylphenyl group . The fluorine atom would be expected to have a strong electronegative effect, potentially influencing the chemical behavior of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The lactam (pyrrolidin-2-one) group could potentially undergo hydrolysis under acidic or basic conditions to yield a 2-amino-ketone. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Researchers have explored the synthesis and antibacterial activity of compounds related to 3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one. Egawa et al. (1984) synthesized compounds with substituted cyclic amino groups showing significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Egawa et al., 1984). Additionally, the transformation of phenol to benzoate by an anaerobic consortium, using fluorinated analogues to elucidate the mechanism, was investigated by Genthner et al. (1989), indicating the utility of fluorinated compounds in understanding biochemical pathways (Genthner et al., 1989).

Polymer Science Applications

Kricheldorf et al. (2005) demonstrated the synthesis of multicyclic poly(ether ketone)s by polycondensation, indicating how variations in polymer synthesis can lead to materials with distinct properties and applications, including the potential use of 3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one or related compounds (Kricheldorf et al., 2005).

Biochemical Studies

Uslan et al. (2013) synthesized silicon phthalocyanines with potential applications in photodynamic therapy (PDT), highlighting the role of fluoro-substituted compounds in developing therapeutic agents targeting DNA (Uslan & Sesalan, 2013). Furthermore, the work by Hamciuc et al. (2009) on copoly(1,3,4‐oxadiazole‐ethers) containing fluorene groups emphasizes the relevance of such compounds in creating materials with high thermal stability and electrical insulating properties, which could be relevant for electronics and materials science applications (Hamciuc et al., 2009).

Eigenschaften

IUPAC Name |

3-(2-fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-8-4-3-5-9(11(8)13)16-10-6-7-14(2)12(10)15/h3-5,10H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHOVIJLBUUPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCN(C2=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2830573.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2830578.png)

![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2830580.png)

![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)

![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine](/img/structure/B2830586.png)